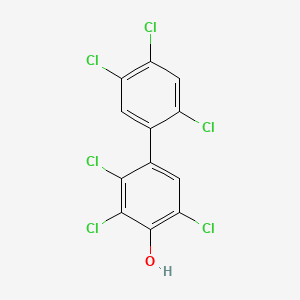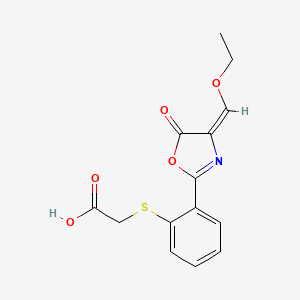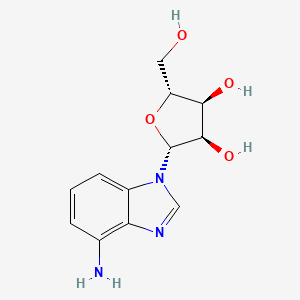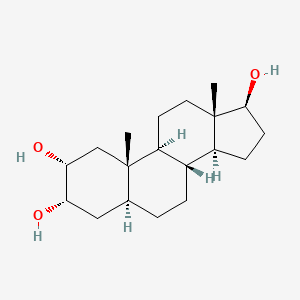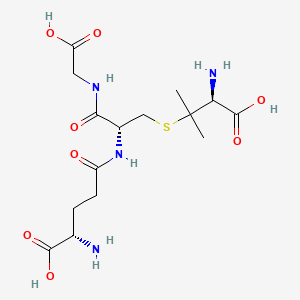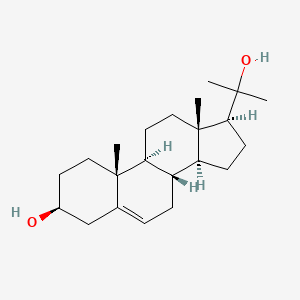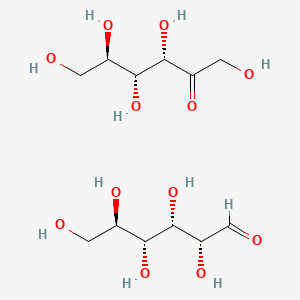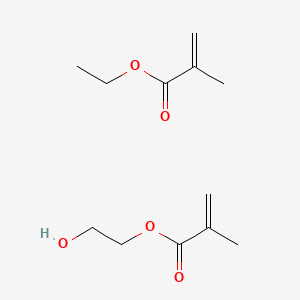
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Spectroscopic Analysis and Conformational Studies
AG-1478, a compound structurally similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has been extensively studied for its in vitro and in vivo antiproliferative activities. Spectroscopic analysis, particularly UV-Vis absorption spectroscopy, has been employed to understand the drug's spectral signatures, which could assist in identifying relevant targets and interactions. Two stable conformers, AG-1478B and AG-1478A, have been identified, showcasing the compound's conformational diversity and its implications on biopharmaceutical activities. These findings are crucial for understanding the molecular basis of the compound's mechanism of action and for the development of new therapeutic agents (Khattab et al., 2016).
Synthesis and Chemical Modification
Research on the chemical synthesis and modification of quinazoline derivatives, including those similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has led to the development of compounds with potential anticonvulsant activities. These studies involve exploring different chemical pathways and modifications to enhance the biological activities of quinazoline derivatives. The work on synthesizing new quinazoline-based compounds provides a foundation for developing novel therapeutic agents with improved efficacy and safety profiles (Wolfe et al., 1990).
Optoelectronic Applications
Quinazoline derivatives, including those structurally related to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for use in electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the versatility of quinazoline derivatives in developing novel materials for optoelectronics, showcasing their potential beyond biomedical applications (Lipunova et al., 2018).
Propriétés
Nom du produit |
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
|---|---|
Formule moléculaire |
C20H15ClN4 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H15ClN4/c21-18-6-2-1-5-16(18)15-7-8-19-17(10-15)20(25-13-24-19)23-12-14-4-3-9-22-11-14/h1-11,13H,12H2,(H,23,24,25) |
Clé InChI |
AFIBHUSAXJIJHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



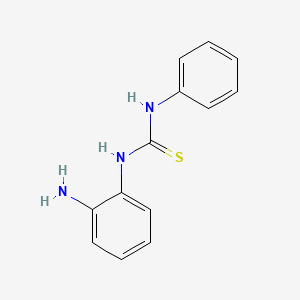
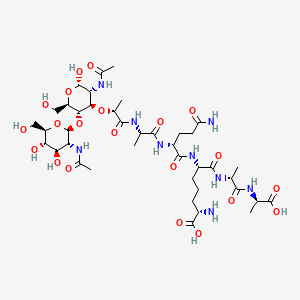
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
